molecular formula C15H13NO4 B5492939 2,6-dimethylphenyl 4-nitrobenzoate

2,6-dimethylphenyl 4-nitrobenzoate

Cat. No.: B5492939
M. Wt: 271.27 g/mol
InChI Key: PCZANRKKXUTPAE-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dimethylphenyl group attached to a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylphenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenyl 4-nitrobenzoate is unique due to the presence of both the 2,6-dimethylphenyl group and the 4-nitrobenzoate moiety.

Properties

IUPAC Name

(2,6-dimethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-4-3-5-11(2)14(10)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZANRKKXUTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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